Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 60971-91-7
VCID: VC0046152
InChI: InChI=1S/C12H14N2O3.ClH/c1-17-12(16)10(13)4-7-6-14-11-3-2-8(15)5-9(7)11;/h2-3,5-6,10,14-15H,4,13H2,1H3;1H/t10-;/m0./s1
SMILES: COC(=O)C(CC1=CNC2=C1C=C(C=C2)O)N.Cl
Molecular Formula: C12H15ClN2O3
Molecular Weight: 270.71 g/mol

Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride

CAS No.: 60971-91-7

Reference Standards

VCID: VC0046152

Molecular Formula: C12H15ClN2O3

Molecular Weight: 270.71 g/mol

Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride - 60971-91-7

CAS No. 60971-91-7
Product Name Methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride
Molecular Formula C12H15ClN2O3
Molecular Weight 270.71 g/mol
IUPAC Name methyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate;hydrochloride
Standard InChI InChI=1S/C12H14N2O3.ClH/c1-17-12(16)10(13)4-7-6-14-11-3-2-8(15)5-9(7)11;/h2-3,5-6,10,14-15H,4,13H2,1H3;1H/t10-;/m0./s1
Standard InChIKey GRRAMKXEZLMNOK-PPHPATTJSA-N
Isomeric SMILES COC(=O)[C@H](CC1=CNC2=C1C=C(C=C2)O)N.Cl
SMILES COC(=O)C(CC1=CNC2=C1C=C(C=C2)O)N.Cl
Canonical SMILES COC(=O)C(CC1=CNC2=C1C=C(C=C2)O)N.Cl
PubChem Compound 24802218
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator